n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide
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Overview
Description
n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves the formation of the thieno[3,2-d]pyrimidine core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Known for its activity against Mycobacterium tuberculosis.
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: A potent inhibitor of purine nucleoside phosphorylase.
Properties
Molecular Formula |
C12H15N3O2S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-butyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C12H15N3O2S/c1-2-3-5-13-10(16)7-15-8-14-9-4-6-18-11(9)12(15)17/h4,6,8H,2-3,5,7H2,1H3,(H,13,16) |
InChI Key |
JUKVHHSFUMJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=C(C1=O)SC=C2 |
Origin of Product |
United States |
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